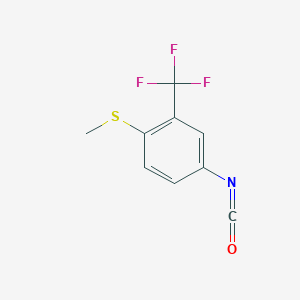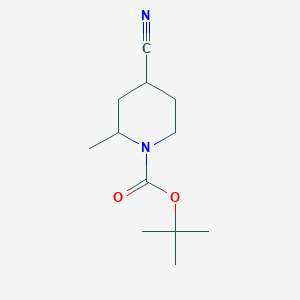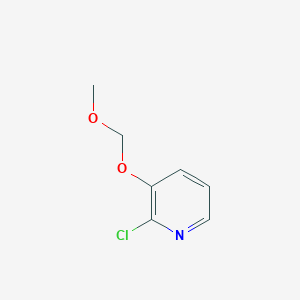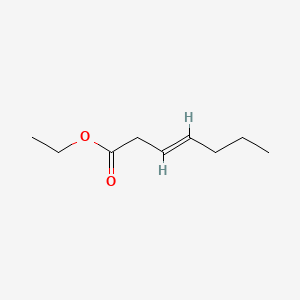
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene is an organic compound with a unique structure that includes an isocyanate group, a methylsulfanyl group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene typically involves the reaction of 4-amino-1-(methylsulfanyl)-2-(trifluoromethyl)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
4-amino-1-(methylsulfanyl)-2-(trifluoromethyl)benzene+phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to handle the toxic and reactive nature of phosgene. Safety measures are crucial to prevent exposure to phosgene and other hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The methylsulfanyl group can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the methylsulfanyl group.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Aplicaciones Científicas De Investigación
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and coatings due to its reactive isocyanate group.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Agricultural Chemistry: May be used in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as cross-linking in polymers and the formation of bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Isocyanato-1-(methylsulfonyl)piperidine
- 4-Isocyanato-1-methyl-1H-pyrazole
Uniqueness
4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene is unique due to the presence of both a trifluoromethyl group and a methylsulfanyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds.
Propiedades
IUPAC Name |
4-isocyanato-1-methylsulfanyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVFXWJWUKLIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605005 |
Source


|
| Record name | 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61386-59-2 |
Source


|
| Record name | 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10605005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)







